molecular formula C8H9N3O B11918281 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1956324-85-8

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine

Katalognummer: B11918281
CAS-Nummer: 1956324-85-8
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: NSYXENFDDWKJSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a methoxy group at position 5 and a methyl group at position 2. The methoxy group enhances solubility and electronic effects, while the methyl group contributes to steric stabilization and metabolic resistance .

Eigenschaften

CAS-Nummer

1956324-85-8

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

5-methoxy-3-methyl-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C8H9N3O/c1-5-6-3-8(12-2)9-4-7(6)11-10-5/h3-4H,1-2H3,(H,10,11)

InChI-Schlüssel

NSYXENFDDWKJSC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=C(N=CC2=NN1)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nitrosation of 3-Acetamido-4-methylpyridines

The foundational method for constructing pyrazolo[3,4-c]pyridines involves nitrosation of 3-acetamido-4-methylpyridine derivatives. Chapman and Hurst demonstrated that treatment of 3-acetamido-4-methoxypyridine (1d) with nitrosyl chloride generates an intermediate N-acetyl-N-nitroso compound, which undergoes cyclization to yield 5-methoxy-1H-pyrazolo[3,4-c]pyridine (5d). The methyl group at the pyridine’s 4-position is retained during cyclization, positioning it at the pyrazolo ring’s 3-position (Figure 1). This method achieves moderate yields (45–60%) but requires careful control of reaction conditions to avoid hydrolysis of the methoxy group to a pyridone (8).

Regioselective Functionalization at C-3

Modern Halogenation and Cross-Coupling Strategies

MethodStarting MaterialConditionsYield (%)Reference
Nitrosation-Cyclization3-Acetamido-4-OMeHNO₂, Ac₂O58
Buchwald–Hartwig5-Iodo-pyrazoloPd(OAc)₂, Xantphos, NaOMe82

Suzuki–Miyaura Coupling for C-3 Methylation

The 3-methyl group can be introduced via Suzuki–Miyaura cross-coupling of a 3-bromo-pyrazolo[3,4-c]pyridine with methyl boronic acid. Bedwell et al. optimized this process using a palladium catalyst and cesium carbonate base, achieving 89% yield. This method contrasts with classical routes by enabling late-stage diversification, though it requires halogenation at C-3 via directed metalation or electrophilic substitution.

Protecting Group Strategies and Side Reactions

Acetyl Protection for N-1 Selectivity

Acetylation of the pyrazole’s N-1 position prevents unwanted alkylation at N-2 during functionalization. Chapman and Hurst observed that refluxing 5-methoxy-1H-pyrazolo[3,4-c]pyridine (5d) in acetic anhydride selectively yields the 1-acetyl derivative (6d), which resists hydrolysis under mild acidic conditions. Deprotection with concentrated HCl regenerates the free NH group without affecting the methoxy substituent.

Competing Hydrolysis Pathways

The methoxy group at C-5 is susceptible to hydrolysis under strongly acidic or basic conditions, leading to pyridone byproducts (8). This side reaction is mitigated by using aprotic solvents and avoiding aqueous workup until final deprotection.

Comparative Analysis of Synthetic Routes

The nitrosation-cyclization route offers simplicity and direct access to the 3-methyl group but lacks modularity for late-stage modifications. In contrast, halogenation and cross-coupling strategies provide superior regiocontrol and compatibility with diverse electrophiles, albeit with increased synthetic steps (Figure 2). Economic and scalability considerations favor the classical method for large-scale production, while modern approaches are preferred for library synthesis in drug discovery.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties

Wirkmechanismus

The mechanism of action of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit certain enzymes, including cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of these enzymes, blocking their activity and thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The pyrazolo[3,4-c]pyridine core is structurally distinct from other bicyclic systems like pyrazolo[3,4-b]pyridines and pyrano[3,4-c]pyridines. Key analogs and their substituent effects are summarized below:

Compound Name Core Structure Substituents Key Properties/Activities References
5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine 5-OCH₃, 3-CH₃ Enhanced solubility, potential CNS activity
4-Methoxy-6-methyl-pyrrolo[3,4-c]pyridine Pyrrolo[3,4-c]pyridine 4-OCH₃, 6-CH₃, piperazinyl groups Thermal stability (~220°C decomposition)
3-Methoxy-1,4,6-trimethyl-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 3-OCH₃, 1/4/6-CH₃ Drug development (propanoic acid derivative)
Pyrano[3,4-c]pyridine-triazole hybrids Pyrano[3,4-c]pyridine Triazole linkage, methyl groups Anticonvulsant activity (PTZ antagonism)

Key Observations :

  • Positional Isomerism : Pyrazolo[3,4-c]pyridines differ from pyrazolo[3,4-b]pyridines in nitrogen atom positioning, altering electronic distribution and binding affinity .
  • Substituent Impact : Methoxy groups improve solubility but may reduce metabolic stability compared to ethoxy or halogen substituents . Methyl groups at position 3 enhance steric shielding, as seen in the thermal stability of pyrrolo[3,4-c]pyridines .
Pharmacological Activities
  • Anticonvulsant Activity: Pyrano[3,4-c]pyridine-triazole hybrids exhibit potent antagonism against pentylenetetrazole (PTZ)-induced seizures, with ED₅₀ values comparable to valproate .
  • Neurotropic Effects: S-Alkyl derivatives of pyrano[3,4-c]pyridines show anxiolytic and antidepressant activity without muscle relaxation, suggesting selectivity for CNS targets .
Physicochemical and Computational Data
  • Thermodynamic Stability: Pyrazolo[3,4-b]pyridines like HMBPP (5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine) exhibit high stability (ΔG = -1200 kcal/mol) due to hyperconjugative interactions and planar geometry .
  • Electronic Properties : Methoxy groups increase electron density at the pyridine ring, enhancing nucleophilic attack susceptibility at position C7 .

Biologische Aktivität

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridine family. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves:

  • Binding Interactions : The compound can bind to enzyme active sites, inhibiting their activity through competitive or non-competitive mechanisms. This binding can lead to modulation of key signaling pathways involved in cell proliferation and apoptosis .
  • Cell Signaling Modulation : It influences cellular functions by altering gene expression and cellular metabolism. Studies have shown that it can affect the activity of signaling molecules, thus impacting processes like differentiation and apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549). For instance, it exhibited an IC50 value of 26 µM against A549 cells .
  • Mechanisms : The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression. It has been shown to disrupt microtubule dynamics, which is crucial for mitosis .
Cancer Cell LineIC50 Value (µM)Reference
MDA-MB-23149.85
HepG20.71
A54926

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Study 1: Antitumor Activity Evaluation

In a study assessing the antitumor activity of various pyrazolo compounds, this compound was found to significantly inhibit the growth of cancer cells in vitro. The study utilized multiple cancer cell lines and demonstrated a clear dose-response relationship with notable cytotoxicity observed at lower concentrations .

Study 2: Mechanistic Insights into Anticancer Activity

Another study focused on the molecular mechanisms underlying its anticancer effects. It was found that the compound not only inhibited cell proliferation but also triggered apoptosis through the activation of caspase pathways. This indicates its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of pyridine derivatives with hydrazines. For example, bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C can introduce halogens, followed by methoxy group substitution via nucleophilic aromatic substitution (SNAr) . Optimize solvent choice (e.g., methanol for polar intermediates) and temperature control to minimize side reactions. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm substituent positions and ring fusion. Methoxy groups resonate at δ ~3.8–4.0 ppm in CDCl₃ .
  • IR Spectroscopy : Identify carbonyl (if present) and C-N stretches (1650–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. How does the methoxy group at position 5 influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group enhances electron density at adjacent carbons, facilitating Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS to avoid competing reactions at the methyl-substituted pyrazole ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-c]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positioning. For example:

  • Halogen vs. Methoxy Substitutents : Bromine at position 3 (vs. 5) increases steric hindrance, reducing kinase inhibition efficacy .
  • Methyl Group Effects : The 3-methyl group in this compound may enhance lipophilicity, improving blood-brain barrier penetration compared to unmethylated analogs . Validate hypotheses using isothermal titration calorimetry (ITC) to measure binding affinities and molecular dynamics (MD) simulations to model interactions .

Q. How can computational methods predict the electronic properties and stability of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to:

  • Calculate HOMO-LUMO gaps (predicting redox behavior).
  • Analyze natural bond orbitals (NBOs) for hyperconjugative interactions stabilizing the fused ring system .
  • Compare thermodynamic stability of tautomers (e.g., 1H vs. 3H configurations) using Gibbs free energy calculations .

Q. What experimental designs are recommended for evaluating in vitro/in vivo pharmacokinetics of this compound?

  • Methodological Answer :

  • In Vitro : Use hepatic microsomes to assess metabolic stability (CYP450 isoforms). Monitor demethylation of the methoxy group via LC-MS/MS .
  • In Vivo : Conduct pharmacokinetic studies in rodent models with intravenous (IV) and oral administration. Calculate AUC, Cmax, and half-life. Compare bioavailability to structural analogs (e.g., 5-chloro derivatives) to identify substituent effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.